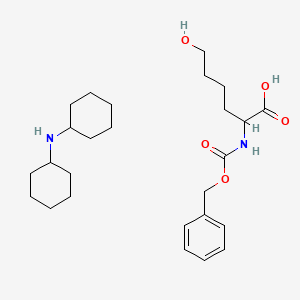
(S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine is a compound that combines an amino acid derivative with dicyclohexylamine. This compound is often used in various chemical and biological applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine typically involves the protection of the amino group, followed by the introduction of the hydroxyhexanoic acid moiety. The dicyclohexylamine component is then added to form the final compound. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pH, and solvent composition to maximize yield and purity. The use of catalysts and purification techniques like crystallization or chromatography is common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and hydroxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to prevent side reactions and degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce various amine compounds .
Aplicaciones Científicas De Investigación
(S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The dicyclohexylamine component may enhance the compound’s stability and solubility, facilitating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A simpler amine with similar chemical properties but less complex structure.
Dicyclohexylamine: Shares the dicyclohexylamine moiety but lacks the amino acid derivative.
N-alpha-Z-2-Amino-6-hydroxyhexanoic acid: Contains the amino acid derivative but not the dicyclohexylamine component.
Uniqueness
(S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine is unique due to its combination of an amino acid derivative with dicyclohexylamine. This structure provides distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C26H42N2O5 |
|---|---|
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C14H19NO5.C12H23N/c16-9-5-4-8-12(13(17)18)15-14(19)20-10-11-6-2-1-3-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-3,6-7,12,16H,4-5,8-10H2,(H,15,19)(H,17,18);11-13H,1-10H2 |
Clave InChI |
LRONEGCUEUUBJO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCCCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[3-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B12094474.png)


![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)
![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)
